molecular formula C6H7BrN2 B2417337 2-Bromo-5-ethylpyrimidine CAS No. 850197-55-6

2-Bromo-5-ethylpyrimidine

Cat. No.: B2417337
CAS No.: 850197-55-6
M. Wt: 187.04
InChI Key: QEWPWMJZOZTSCU-UHFFFAOYSA-N
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Description

2-Bromo-5-ethylpyrimidine is a heterocyclic compound widely used in organic synthesis. It is characterized by the presence of a bromine atom at the second position and an ethyl group at the fifth position of the pyrimidine ring. This compound has several physical and chemical properties that make it useful in various applications, including its role as an intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

2-bromo-5-ethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-2-5-3-8-6(7)9-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWPWMJZOZTSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethylpyrimidine typically involves the bromination of 5-ethylpyrimidine. One common method includes the reaction of 5-ethylpyrimidine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-ethylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-5-ethylpyrimidine largely depends on its derivatives and the specific biological targets they interact with. Generally, the compound can act as a precursor to molecules that interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved vary based on the specific application and derivative used .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-ethylpyrimidine is unique due to the presence of both a bromine atom and an ethyl group on the pyrimidine ring, which imparts distinct reactivity and properties compared to other halogenated pyrimidines. This makes it particularly useful in the synthesis of specific derivatives that require these functional groups .

Biological Activity

2-Bromo-5-ethylpyrimidine is a heterocyclic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the second position and an ethyl group at the fifth position of the pyrimidine ring. This unique structure contributes to its reactivity and utility in organic synthesis, particularly in drug discovery and development.

Key Properties:

  • Molecular Formula: C7_7H8_8BrN
  • Molecular Weight: 202.05 g/mol
  • CAS Number: 850197-55-6

Biological Activity

The biological activity of this compound primarily stems from its role as a building block in synthesizing various biologically active compounds. Its derivatives have shown promise in several therapeutic areas, including anti-inflammatory and antimicrobial activities.

Brominated pyrimidines like this compound interact with biological targets due to their structural similarity to natural nucleotides. This interaction can lead to:

  • Covalent bonding with target molecules.
  • Inhibition of metabolic pathways related to nucleotide metabolism.

Research indicates that the bromine atom may enhance the compound's metabolic stability, influencing its pharmacokinetics.

Synthesis and Derivatives

This compound serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals. The synthesis typically involves substitution reactions where the bromine atom can be replaced by various nucleophiles.

Common Reactions:

  • Substitution Reactions: The bromine atom can be replaced by amines or thiols.
  • Cross-Coupling Reactions: Participates in palladium-catalyzed reactions with arylboronic acids or alkynylzincs.

Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including:

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
  • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

The compounds were tested using the agar-well diffusion method, showing moderate to significant inhibition zones against these pathogens.

Cytotoxicity Studies

In vitro assays, such as the Brine Shrimp bioassay, were conducted to evaluate the cytotoxic properties of synthesized derivatives. Results indicated that certain derivatives displayed promising cytotoxic effects, suggesting potential applications in cancer therapy or as antiproliferative agents .

Comparative Analysis with Similar Compounds

CompoundStructure FeaturesBiological Activity
This compoundBromine at C2, Ethyl at C5Antimicrobial, Cytotoxic
2-Bromo-5-chloropyrimidineBromine at C2, Chlorine at C5Antiviral
5-Bromo-2-methylpyrimidineBromine at C5, Methyl at C2Anti-inflammatory

This table highlights the unique features of this compound compared to similar compounds, emphasizing its distinct biological activities.

Future Directions in Research

Future studies should focus on:

  • In vivo testing to evaluate the therapeutic potential and safety profile of this compound derivatives.
  • Mechanistic studies to elucidate how these compounds interact with specific biological targets.
  • Exploration of environmental factors affecting the compound's stability and reactivity.

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